N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H15ClF3N5O2 and its molecular weight is 449.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound contains a quinoxaline moiety fused with a triazole ring, which is known for its pharmacological significance.
- Substituents : The presence of a chloro and trifluoromethyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of similar compounds. For instance:
- Mechanism of Action : Compounds with quinoxaline and triazole derivatives exhibit mechanisms such as inhibiting DNA synthesis and inducing apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. For example, one study reported that a related compound exhibited an IC50 value of 40 µM against A549 cells, indicating moderate efficacy .
Compound | Cell Line | IC50 (µM) | Activity Description |
---|---|---|---|
Compound A | A549 | 40 | Moderate inhibition |
Compound B | HCT116 | 30 | Significant inhibition |
Compound C | Bel7402 | >100 | Low activity |
Other Pharmacological Activities
In addition to anticancer properties, compounds in this class have shown:
- Antimicrobial Activity : Some derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Certain compounds have been reported to reduce inflammation markers in animal models.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the quinoxaline core.
- Introduction of the triazole ring through cyclization reactions.
- Final acetamide formation via acylation reactions.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity through structural modifications. For instance:
- Structural Modifications : Altering substituents on the triazole or quinoxaline rings can lead to improved potency and selectivity against specific cancer types.
- Combination Therapies : Studies suggest that using this compound in combination with other chemotherapeutic agents may enhance overall efficacy.
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O2/c1-2-16-26-27-18-19(31)28(14-5-3-4-6-15(14)29(16)18)10-17(30)25-13-9-11(20(22,23)24)7-8-12(13)21/h3-9H,2,10H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMLQRAXUEZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.